molecular formula C7H12ClNO2 B6165431 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride CAS No. 1379194-16-7

1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No. B6165431
CAS RN: 1379194-16-7
M. Wt: 177.6
InChI Key:
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Description

“1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride” is a unique chemical compound with the empirical formula C7H12ClNO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been described in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .


Molecular Structure Analysis

The molecular weight of “1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride” is 177.63 . The SMILES string representation of the molecule is Cl.OC(=O)[C@H]1N[C@@H]2CC[C@H]1C2 .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methacrylic acid", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrylic acid in the presence of a catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then hydrolyzed with sodium hydroxide to form a carboxylic acid.", "Step 3: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 4: Methylamine is reacted with the acid chloride to form the corresponding amide.", "Step 5: The amide is reduced using sodium borohydride or sodium cyanoborohydride to form the corresponding amine.", "Step 6: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the target compound, 1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride.", "Step 7: The hydrochloride salt is purified using recrystallization or other suitable methods." ] }

CAS RN

1379194-16-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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